1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Overview
Description
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol is a triacylglycerol compound with the molecular formula C41H78O6 and a molecular weight of 667.05 g/mol . It is a potential biomarker for lung disease and a major component of the phospholipid fraction of human lung surfactant . This compound is also associated with various intestinal disorders, including inflammatory bowel disease and celiac disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the corresponding fatty acids, dodecanoic acid, and tetradecanoic acid . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process may include additional purification steps, such as distillation or crystallization, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and a catalyst, such as lipase.
Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, lipase enzyme, mild temperature conditions.
Oxidation: Oxygen or ozone, catalysts like manganese dioxide, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.
Major Products Formed
Hydrolysis: Glycerol and dodecanoic acid, tetradecanoic acid.
Oxidation: Shorter-chain fatty acids, aldehydes, ketones.
Reduction: Alcohols corresponding to the fatty acid chains.
Scientific Research Applications
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a reference standard in lipid analysis and chromatography.
Biology: Studied for its role in lung surfactant composition and function.
Medicine: Investigated as a biomarker for lung diseases and intestinal disorders.
Industry: Utilized in the formulation of specialized lipid-based products.
Mechanism of Action
The mechanism of action of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol involves its incorporation into lipid membranes and surfactants . It plays a crucial role in maintaining the structural integrity and function of lung surfactants, which are essential for reducing surface tension in the lungs . The compound’s transmembrane conductance properties are also useful in detecting pancreatic cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dilauroyl-3-myristoyl-rac-glycerol
- 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
Uniqueness
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties . Its role as a biomarker for lung disease and its association with intestinal disorders further distinguish it from other similar compounds .
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUMIRCIBXLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404601, DTXSID101242260 | |
Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60175-30-6, 65376-23-0 | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43.5 °C | |
Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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